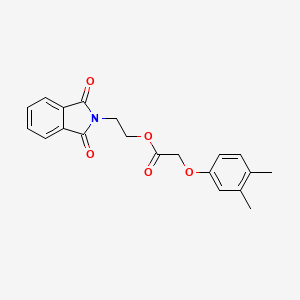![molecular formula C19H17Cl2N3O3 B11640378 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione est une molécule organique complexe caractérisée par sa structure unique, qui comprend un cycle pyrrole substitué par des groupes dichlorophényle et diméthyle, et un noyau pyrimidine trione
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione implique généralement des réactions organiques en plusieurs étapes. L'étape initiale comprend souvent la formation du cycle pyrrole par une réaction de cyclisation impliquant un précurseur dichlorophényle et des groupes diméthyle. Cela est suivi par l'introduction du noyau pyrimidine trione par une réaction de condensation. Les conditions réactionnelles nécessitent généralement des températures contrôlées et la présence de catalyseurs pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés dans des conditions optimisées. L'utilisation de systèmes automatisés pour le contrôle de la température, le mélange et la purification est courante pour obtenir une qualité et une efficacité constantes. Des techniques d'extraction par solvant et de cristallisation sont souvent utilisées pour isoler et purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione: peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants forts, conduisant à la formation des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄) en conditions anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution aboutissent généralement à la formation de nouveaux dérivés avec des groupes fonctionnels différents.
Applications De Recherche Scientifique
5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione: a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigated pour son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de 5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-(4-méthylphényl)-3-phényl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5,6-Diamino-1,3-diméthylpyrimidine-2,4(1H,3H)-dione
Unicité
L'unicité de 5-{[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione réside dans ses caractéristiques structurales spécifiques, telles que la combinaison du groupe dichlorophényle avec les noyaux pyrrole et pyrimidine trione. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C19H17Cl2N3O3 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-10-7-12(8-14-17(25)22(3)19(27)23(4)18(14)26)11(2)24(10)13-5-6-15(20)16(21)9-13/h5-9H,1-4H3 |
Clé InChI |
VBLISXDSKVLOKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)
![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
